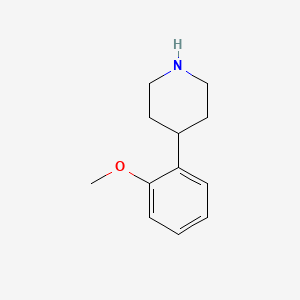

4-(2-Methoxyphenyl)piperidine

Description

The exact mass of the compound 4-(2-Methoxyphenyl)piperidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(2-Methoxyphenyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Methoxyphenyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-methoxyphenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-14-12-5-3-2-4-11(12)10-6-8-13-9-7-10/h2-5,10,13H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRAVSVBVHDLLPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10337798 | |

| Record name | 4-(2-Methoxyphenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10337798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58333-75-8 | |

| Record name | 4-(2-Methoxyphenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10337798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 58333-75-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(2-Methoxyphenyl)piperidine CAS number and molecular weight

The following technical guide is structured to provide an exhaustive analysis of 4-(2-Methoxyphenyl)piperidine , designed for researchers in medicinal chemistry and pharmacology.

A Privileged Scaffold in Neuropharmacology

Executive Summary

4-(2-Methoxyphenyl)piperidine is a high-value pharmacophore extensively utilized in the design of ligands for G-protein coupled receptors (GPCRs), particularly within the serotonergic (5-HT) and dopaminergic (D2/D3/D4) systems. As a structural chimera of the "aryl-piperidine" class, it serves as a critical building block for antipsychotic, antidepressant, and anxiolytic drug candidates. This guide details its physicochemical identity, a validated synthetic workflow, and its mechanistic role in receptor-ligand interactions.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The compound exists primarily as a free base or a hydrochloride salt. In drug development, the free base is often used as a nucleophile in substitution reactions, while the salt form is preferred for stability and solubility characterization.

| Property | Data / Specification |

| IUPAC Name | 4-(2-Methoxyphenyl)piperidine |

| CAS Number | 58333-75-8 (Free Base) 82212-04-2 (Hydrochloride) |

| Molecular Formula | C₁₂H₁₇NO |

| Molecular Weight | 191.27 g/mol |

| Exact Mass | 191.1310 Da |

| Physical State | Off-white to light brown solid (low melting point) or viscous oil |

| Melting Point | 54–58 °C (Free Base) |

| Boiling Point | 115–118 °C @ 1.1 Torr |

| pKa (Calculated) | ~10.22 (Piperidine nitrogen) |

| LogP (XLogP3) | 2.0 (Moderate lipophilicity, CNS penetrant) |

| Solubility | Soluble in DMSO, Methanol, Chloroform, DCM; sparingly soluble in water |

Synthetic Framework & Methodology

The synthesis of 4-arylpiperidines is a classic challenge in heterocyclic chemistry. While modern cross-coupling (Suzuki-Miyaura) is possible, the Grignard Addition–Dehydration–Reduction sequence remains the most robust and scalable method for the 2-methoxyphenyl derivative due to the availability of precursors.

Retrosynthetic Analysis (DOT Visualization)

The following diagram illustrates the logical disconnection of the target molecule back to commercially available starting materials: 2-Bromoanisole and N-Benzyl-4-piperidone.

Figure 1: Retrosynthetic pathway utilizing a Grignard-mediated approach.

Detailed Experimental Protocol

Objective: Synthesis of 4-(2-Methoxyphenyl)piperidine hydrochloride.

Step 1: Grignard Formation & Addition [1]

-

Reagents: 2-Bromoanisole (1.0 eq), Magnesium turnings (1.1 eq), 1-Benzyl-4-piperidone (1.0 eq), dry THF.

-

Protocol:

-

Activate Mg turnings with iodine in dry THF under N₂ atmosphere.

-

Add 2-Bromoanisole dropwise to maintain a gentle reflux (formation of 2-methoxyphenylmagnesium bromide).

-

Cool the Grignard solution to 0°C.

-

Add 1-Benzyl-4-piperidone dissolved in THF dropwise over 30 mins.

-

Stir at room temperature for 4 hours, then quench with saturated NH₄Cl.

-

Extract with EtOAc, dry over MgSO₄, and concentrate to yield the crude tertiary alcohol.

-

Step 2: Dehydration (Elimination)

-

Reagents: Crude alcohol, 6M HCl or Glacial Acetic Acid/H₂SO₄.

-

Protocol:

-

Dissolve the crude alcohol in 6M HCl.

-

Reflux for 2–4 hours. (The acidic environment promotes E1 elimination of the hydroxyl group).

-

Basify with NaOH to pH 10 and extract the tetrahydropyridine intermediate with DCM.

-

Step 3: Hydrogenation & Debenzylation (One-Pot)

-

Reagents: Tetrahydropyridine intermediate, 10% Pd/C, H₂ gas (balloon or Parr shaker @ 40 psi), Methanol.

-

Protocol:

-

Dissolve the intermediate in MeOH. Add catalytic 10% Pd/C.

-

Stir under H₂ atmosphere. This step simultaneously reduces the C=C double bond and cleaves the N-benzyl protecting group.

-

Filtration: Filter through Celite to remove the catalyst.

-

Salt Formation: Treat the filtrate with HCl in dioxane/ether to precipitate 4-(2-Methoxyphenyl)piperidine HCl .

-

Recrystallization: Purify using Ethanol/Ether.

-

Pharmacological Significance[5][7][12][13][14]

The 4-(2-methoxyphenyl)piperidine moiety is a "privileged structure" in medicinal chemistry, often referred to as an arylpiperidine pharmacophore .

Receptor Interaction Profile

This scaffold is engineered to mimic the ethylamine side chain of neurotransmitters (dopamine/serotonin) while providing a rigidified conformational lock.

-

Serotonin (5-HT) Receptors: The 2-methoxy group acts as a hydrogen bond acceptor and provides steric bulk that often dictates selectivity for 5-HT1A (agonist/partial agonist) and 5-HT2A (antagonist) receptors.

-

Dopamine Receptors: It is a core fragment in "mixed" antipsychotics. The piperidine nitrogen (protonated at physiological pH) forms a critical salt bridge with the conserved Aspartate residue (e.g., Asp3.32) in the GPCR transmembrane domain.

Pharmacophore Mapping (DOT Visualization)

Figure 2: Pharmacophore mapping showing the critical interactions of the scaffold within the GPCR binding pocket.

Safety & Handling (SDS Summary)

Hazard Classification (GHS):

-

Warning: Irritant.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling Protocols:

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. The free base is sensitive to oxidation and CO₂ absorption (carbamate formation).

-

PPE: Nitrile gloves, safety goggles, and use within a fume hood to avoid inhalation of dust/vapors.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 544738, 4-(2-Methoxyphenyl)piperidine. Retrieved from [Link]

-

Hackling, A., et al. (2003). N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands. Journal of Medicinal Chemistry. (Contextual reference for aryl-piperidine/piperazine scaffold pharmacology). Retrieved from [Link]

- Organic Syntheses.General procedure for Grignard addition to 4-piperidones (Analogous Protocol). Org. Synth. Coll. Vol. 6, p.996. (Standard synthetic methodology grounding).

-

European Chemicals Agency (ECHA). Registration Dossier - 4-(2-methoxyphenyl)piperidine. Retrieved from [Link]

Sources

solubility and stability of 4-(2-Methoxyphenyl)piperidine hydrochloride

An In-Depth Technical Guide to the Solubility and Stability of 4-(2-Methoxyphenyl)piperidine Hydrochloride

Executive Summary

This technical guide provides a comprehensive framework for characterizing the , a key intermediate in pharmaceutical development. While specific experimental data for this compound is not extensively published, this document, written from the perspective of a Senior Application Scientist, synthesizes established principles of physical chemistry and regulatory guidelines to present a robust methodology for its evaluation. We detail protocols for determining aqueous and organic solubility, establishing a pH-solubility profile, and conducting forced degradation studies in line with International Council for Harmonisation (ICH) guidelines. The potential degradation pathways, including oxidation of the piperidine ring and hydrolysis of the methoxyphenyl ether linkage, are discussed. This guide serves as a foundational resource for researchers and drug development professionals, enabling a thorough and scientifically sound assessment of 4-(2-Methoxyphenyl)piperidine hydrochloride for formulation and development.

Introduction

4-(2-Methoxyphenyl)piperidine hydrochloride is a heterocyclic building block whose structure is pertinent to the synthesis of various bioactive molecules. As with any active pharmaceutical ingredient (API) or intermediate, a comprehensive understanding of its physicochemical properties is paramount for successful drug development. The hydrochloride salt form is typically employed to enhance aqueous solubility and bioavailability compared to the free base[1]. This guide outlines the theoretical considerations and practical, field-proven experimental workflows required to fully characterize the solubility and stability of this compound. Adherence to these methodologies is critical for anticipating biopharmaceutical behavior, developing robust formulations, and meeting regulatory expectations.

Molecular Structure:

-

Compound: 4-(2-Methoxyphenyl)piperidine hydrochloride

-

Molecular Formula: C₁₂H₁₇NO · HCl

-

Molecular Weight: 227.73 g/mol (for the hydrochloride salt)

Solubility Profile: A Multifaceted Assessment

Solubility is a critical determinant of a drug's dissolution rate and subsequent absorption. For an amine hydrochloride salt, solubility is intrinsically linked to the pH of the medium. The protonated piperidine nitrogen imparts ionic character, making the molecule more amenable to solvation by polar solvents like water[2]. The overall solubility is a balance between the high lattice energy of the crystalline salt and the favorable solvation energy of the ions.

Experimental Determination of Equilibrium Solubility

The Shake-Flask method is the gold standard for determining equilibrium solubility. The objective is to create a saturated solution at a constant temperature, ensuring that the dissolved solute is in equilibrium with the excess solid material.

Protocol: Shake-Flask Solubility Determination

-

Preparation: Add an excess of 4-(2-Methoxyphenyl)piperidine hydrochloride to a known volume of the test solvent (e.g., purified water, 0.9% saline) in a sealed, inert container (e.g., glass vial). The excess solid should be clearly visible.

-

Equilibration: Agitate the suspension at a constant, controlled temperature (typically 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours). The duration must be sufficient to ensure equilibrium is reached, which should be confirmed by taking measurements at multiple time points (e.g., 24, 48, and 72 hours) until consecutive readings are consistent.

-

Phase Separation: Allow the suspension to settle. Separate the saturated solution from the undissolved solid using centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF). This step is critical to prevent solid particles from inflating the concentration measurement.

-

Quantification: Accurately dilute an aliquot of the clear filtrate with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated, stability-indicating HPLC-UV method.

-

Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Caption: Hypothesized degradation pathways for 4-(2-Methoxyphenyl)piperidine hydrochloride.

Forced Degradation Experimental Protocols

The goal of these studies, guided by ICH Q1A(R2), is to achieve 5-20% degradation of the parent compound. All studies should be performed in parallel with a control sample (protected from stress) and a blank (reagents only).

Protocol: General Procedure

-

Prepare solutions of 4-(2-Methoxyphenyl)piperidine hydrochloride (e.g., at 1 mg/mL) in the appropriate stress medium.

-

Expose the solutions to the conditions outlined below.

-

At specified time points, withdraw an aliquot, neutralize if necessary, and dilute to a target concentration with mobile phase.

-

Analyze by a stability-indicating HPLC-UV/DAD method to determine the loss of the parent peak and the formation of degradation products. Peak purity analysis using a DAD is essential.

Specific Stress Conditions:

-

Acidic Hydrolysis:

-

Conditions: 0.1 N HCl at 60 °C.

-

Causality: This condition aggressively challenges the acid-labile ether linkage. While aryl methyl ethers are relatively stable, forced conditions can promote cleavage.[3]

-

-

Basic Hydrolysis:

-

Conditions: 0.1 N NaOH at 60 °C.

-

Causality: Evaluates stability in alkaline environments, which may be encountered in certain formulation types or in the lower GI tract.

-

-

Oxidative Degradation:

-

Conditions: 3% H₂O₂ at room temperature.

-

Causality: Hydrogen peroxide is a common oxidizing agent used to simulate oxidative stress. The piperidine nitrogen is a prime target for oxidation.[4]

-

-

Thermal Degradation:

-

Photostability:

-

Conditions: The solid compound and a solution are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[7][8][9][10] A control sample should be protected from light (e.g., with aluminum foil).

-

Causality: Determines if the molecule is light-sensitive, which has significant implications for manufacturing, packaging, and storage.

-

| Stress Condition | Typical Reagents & Conditions | Potential Degradation Products |

| Acid Hydrolysis | 0.1 N - 1 N HCl, 60-80 °C | 4-(Piperidin-4-yl)phenol (from ether cleavage) |

| Base Hydrolysis | 0.1 N - 1 N NaOH, 60-80 °C | Degradation is generally less likely than acid hydrolysis for this structure. |

| Oxidation | 3-30% H₂O₂, Room Temp. | 4-(2-Methoxyphenyl)piperidine N-oxide, ring-opened products |

| Thermal | Solid & Solution, 60-80 °C | Unspecified thermal decomposition products. |

| Photolysis | ICH Q1B compliant light source | Unspecified photodegradation products. |

Conclusion

The successful development of any pharmaceutical product hinges on a foundational understanding of the physicochemical properties of its core components. This guide provides a comprehensive, scientifically-grounded framework for evaluating the . By systematically applying the detailed protocols for equilibrium solubility, pH-solubility profiling, and forced degradation, researchers can generate the critical data needed to drive formulation design, establish appropriate storage conditions, and ensure the development of a safe, stable, and efficacious final product. The insights gained from these studies are not merely procedural; they are predictive, allowing scientists to mitigate risks and accelerate the path to clinical and commercial success.

References

- Guidechem. 1-(2-Methoxyphenyl)piperazine hydrochloride 5464-78-8 wiki.

- Wikipedia. Protecting group.

-

Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

- Chem-Impex. 4-Methoxy-piperidine hydrochloride.

- Benchchem. Degradation pathways of 1-Piperidinepentanoic acid and prevention.

-

PubChem. 4-(2-Methoxyphenyl)piperidine. National Center for Biotechnology Information. [Link]

-

ResearchGate. Properties of Amines and their Hydrochloride Salt. [Link]

- Aladdin Scientific. 4-(2-Chloro-5-methoxyphenyl)piperidine hydrochloride, min 98%, 100 mg.

-

ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. [Link]

-

ResearchGate. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method. [Link]

-

UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

-

ACS Publications. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. [Link]

-

Organic Chemistry Portal. Alcohol or phenol synthesis by ether cleavage. [Link]

-

RSC Publishing. Analytical Methods. [Link]

-

European Medicines Agency. ICH Topic Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

-

ACS Publications. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. [Link]

-

FDA. Q1B Photostability Testing of New Drug Substances and Products. [Link]

- Google Patents.

-

PubMed. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. [Link]

-

International Journal of Pharmaceutical Research. Stability indicating HPLC method for the quantification of ubidecarenone and piperine simultaneously in tablet formulations. [Link]

-

Filo. The acidic hydrolysis of ether (X) shown below is fastest when. [Link]

-

NTU Journal of Pure Sciences. A Review on Analytical Methods for Piperazine Determination. [Link]

-

Quora. Why do amines dissolve in hydrochloric acid?. [Link]

-

Atlas-Mts. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [Link]

-

EPTQ. Can anyone tell me about how Heat Stable Salt works?. [Link]

-

University of Texas at Austin. Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. [Link]

-

DEA.gov. 4-Methoxyphencyclidine: An Analytical Profile. [Link]

-

PubChem. 4-(4-Methoxyphenyl)piperidine. National Center for Biotechnology Information. [Link]

-

Caron Scientific. RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. [Link]

-

NIH National Library of Medicine. Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. [Link]

-

ResearchGate. Results of forced degradation studies. [Link]

-

Wikipedia. Diazonium compound. [Link]

-

ResearchGate. Solubility-pH profiles of some acidic, basic and amphoteric drugs. [Link]

-

Chemistry Stack Exchange. Different reaction conditions for hydrolysis of ethers and epoxides. [Link]

-

New Journal of Chemistry (RSC Publishing). Forced degradation of lafutidine and characterization of its non-volatile and volatile degradation products using LC-MS/TOF, LC-MSn and HS-GC-MS. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. quora.com [quora.com]

- 3. Protecting group - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. theses.gla.ac.uk [theses.gla.ac.uk]

- 6. Can anyone tell me about how Heat Stable Salt works? [eptq.com]

- 7. database.ich.org [database.ich.org]

- 8. ema.europa.eu [ema.europa.eu]

- 9. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]

- 10. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

The 4-(2-Methoxyphenyl)piperidine Scaffold: A Strategic Bioisostere in CNS Drug Design

The following technical guide details the medicinal chemistry, pharmacology, and synthesis of 4-(2-Methoxyphenyl)piperidine , a critical scaffold in neuropsychiatric drug discovery.

Technical Whitepaper | Version 2.0

Executive Summary

4-(2-Methoxyphenyl)piperidine (CAS: 58333-75-8) represents a privileged pharmacophore in medicinal chemistry, serving as a structural bioisostere to the widely utilized 1-(2-methoxyphenyl)piperazine (2-MPP) moiety. While the piperazine analog is ubiquitous in serotonergic ligands (e.g., 5-HT1A agonists), the piperidine variant offers distinct physicochemical advantages, including altered basicity (pKa), metabolic stability, and selectivity profiles. This guide analyzes the scaffold's utility in optimizing G-Protein Coupled Receptor (GPCR) ligands, specifically for Dopamine D2 and Serotonin 5-HT receptor families.

Chemical Identity & Physicochemical Profile

Unlike its piperazine counterpart, the 4-arylpiperidine scaffold lacks the anilinic nitrogen at the 4-position. This substitution fundamentally alters the electronic landscape of the molecule, impacting both receptor affinity and blood-brain barrier (BBB) penetrability.

| Property | Data | Relevance |

| IUPAC Name | 4-(2-Methoxyphenyl)piperidine | Core identity |

| CAS Number | 58333-75-8 (Free base) | Search identifier |

| Molecular Weight | 191.27 g/mol | Fragment-based drug design (FBDD) |

| LogP (Calc) | ~2.3 - 2.8 | Optimal for CNS penetration (Lipinski compliant) |

| pKa (Basic N) | ~10.5 (Piperidine) vs ~7.5 (Arylpiperazine) | Critical Differentiator : The piperidine is significantly more basic, increasing protonation at physiological pH.[1] |

| H-Bond Donors | 1 (NH) | Interaction with Asp residue in GPCR TM3 |

| H-Bond Acceptors | 2 (O-Me, N) | Interaction with Ser/Thr residues |

Structural Bioisosterism

The transition from an arylpiperazine to an arylpiperidine is a classic strategy to:

-

Remove a metabolic soft spot : The N-aryl bond in piperazines can be susceptible to oxidative cleavage.

-

Modulate Affinity : The removal of the N4 nitrogen eliminates a potential hydrogen bond acceptor/donor site, often shifting selectivity from 5-HT1A toward D2 or D4 receptors.

Pharmacology & Mechanism of Action

The 4-(2-Methoxyphenyl)piperidine moiety functions as a "warhead" that anchors the molecule within the orthosteric binding pocket of monoamine GPCRs.

Receptor Binding Dynamics

-

Dopamine D2 Receptors : The protonated nitrogen of the piperidine forms a crucial salt bridge with Asp114 (in TM3). The 2-methoxyphenyl group occupies the hydrophobic accessory pocket, often interacting with aromatic clusters (e.g., Trp, Phe) via

stacking. -

Serotonin 5-HT1A Receptors : While less potent than the piperazine analog (which utilizes the N4 nitrogen for additional polar interactions), the piperidine scaffold retains affinity, often acting as a partial agonist or antagonist depending on the linker attached to the secondary amine.

Signaling Pathway Visualization

The following diagram illustrates the differential signaling modulation when this scaffold is incorporated into a D2 antagonist framework.

Caption: Signal transduction cascade modulated by 4-arylpiperidine ligands at the D2 receptor interface.

Synthesis & Manufacturing Protocols

Synthesizing the 4-arylpiperidine core requires constructing the C-C bond between the heterocycle and the aromatic ring. The Suzuki-Miyaura Coupling is the industry-standard method due to its scalability and tolerance of the methoxy group.

Primary Synthetic Route (Suzuki-Miyaura)

This route avoids the harsh conditions of Grignard reagents and allows for late-stage diversification.

Reaction Scheme:

-

Substrate : N-Boc-4-piperidone enol triflate (or boronate ester).

-

Coupling Partner : 2-Iodoanisole or 2-Bromoanisole.

-

Catalyst : Pd(dppf)Cl2 or Pd(PPh3)4.

-

Reduction : Hydrogenation (H2, Pd/C) to reduce the tetrahydropyridine to piperidine.

Caption: Step-wise synthesis of 4-(2-Methoxyphenyl)piperidine via Palladium-catalyzed cross-coupling.

Detailed Experimental Protocol (Bench Scale)

Self-Validating Protocol: Yields should range between 65-80% for the coupling step.

Step 1: Suzuki Coupling

-

Reagents : Dissolve tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate (1.0 eq) and 2-iodoanisole (1.1 eq) in 1,4-dioxane/water (4:1).

-

Catalyst : Add K2CO3 (3.0 eq) and Pd(dppf)Cl2 (0.05 eq).

-

Conditions : Degas with Argon for 10 min. Heat to 90°C for 12 hours.

-

Workup : Cool, filter through Celite, extract with EtOAc. Wash with brine. Dry over Na2SO4.

-

Purification : Flash chromatography (Hexane/EtOAc).

Step 2: Hydrogenation & Deprotection

-

Hydrogenation : Dissolve the coupled intermediate in MeOH. Add 10% Pd/C (10 wt%). Stir under H2 balloon (1 atm) for 4 hours. Filter.

-

Deprotection : Redissolve in DCM. Add 4M HCl in Dioxane (5 eq). Stir at RT for 2 hours.

-

Isolation : Concentrate in vacuo. Triturate with diethyl ether to obtain 4-(2-Methoxyphenyl)piperidine Hydrochloride as a white solid.

Therapeutic Applications & Future Outlook

The 4-(2-methoxyphenyl)piperidine scaffold is currently being explored in:

-

Multi-target Antipsychotics : Compounds that target D2 (antagonism) and 5-HT1A (partial agonism) to treat schizophrenia with reduced extrapyramidal side effects (EPS).

-

Radioligand Development : The methoxy group is an ideal site for Carbon-11 labeling (

C-methylation) for PET imaging of receptor occupancy in vivo. -

Sigma Receptor Ligands : Recent SAR studies suggest high affinity for Sigma-1 receptors when the piperidine nitrogen is substituted with specific alkyl chains.

References

-

BenchChem . 4-(2-Methoxyphenyl)piperidine Structure and Properties. Retrieved from

-

PubChem . Compound Summary: 4-(2-Methoxyphenyl)piperidine (CID 544738). National Library of Medicine. Retrieved from

- Thielen, R. J., et al. (1996). Characterization of p-MPPI and p-MPPF as 5-HT1A antagonists. Journal of Pharmacology and Experimental Therapeutics. (Contextual grounding on the piperazine analog for SAR comparison).

-

ACS Publications . Expedient Synthesis of α-Heteroaryl Piperidines Using a Pd-Catalyzed Suzuki Cross-Coupling. Organic Letters. Retrieved from

-

Smolecule . Commercial availability and synthesis of 4-(2-Methoxyphenyl)piperidine HCl. Retrieved from

Sources

The Strategic Utility of 4-(2-Methoxyphenyl)piperidine in Modern Drug Discovery: An In-depth Technical Guide

Abstract

The 4-arylpiperidine motif is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a multitude of clinically successful central nervous system (CNS) agents and other therapeutics.[1][2] This guide focuses on a particularly valuable building block within this class: 4-(2-methoxyphenyl)piperidine. The presence of the ortho-methoxy group on the phenyl ring introduces unique conformational constraints and electronic properties that can be strategically exploited to fine-tune a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. This document provides a comprehensive overview of the synthesis of the 4-(2-methoxyphenyl)piperidine core, detailed protocols for its derivatization via N-alkylation and N-arylation, and a discussion of the structure-activity relationships (SAR) that guide the design of novel compounds. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

Introduction: The Significance of the 4-(2-Methoxyphenyl)piperidine Scaffold

The piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles found in FDA-approved pharmaceuticals, prized for its ability to confer desirable physicochemical properties such as aqueous solubility and metabolic stability.[1] When substituted at the 4-position with an aryl group, the resulting scaffold serves as a key pharmacophore for a wide range of biological targets, including opioid, dopamine, and serotonin receptors.[3][4][5]

The 4-(2-methoxyphenyl)piperidine scaffold offers distinct advantages over its unsubstituted or alternatively substituted counterparts. The ortho-methoxy group can:

-

Influence Conformation: The steric bulk of the methoxy group can restrict the rotation of the phenyl ring, influencing the preferred orientation of the molecule within a receptor's binding pocket.

-

Modulate Basicity: The electronic effect of the methoxy group can subtly alter the pKa of the piperidine nitrogen, affecting its ionization state at physiological pH and its ability to form key ionic interactions.

-

Provide a Handle for Metabolism: The methoxy group can be a site for O-demethylation, a common metabolic pathway, which can be a consideration in prodrug design or in modulating the pharmacokinetic profile of a drug candidate.

-

Engage in Specific Receptor Interactions: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, providing an additional point of interaction with the biological target.

These features make 4-(2-methoxyphenyl)piperidine a highly attractive starting point for the synthesis of novel therapeutic agents, particularly in the realm of CNS disorders.

Synthesis of the Core Scaffold: 4-(2-Methoxyphenyl)piperidine

The synthesis of 4-(2-methoxyphenyl)piperidine can be efficiently achieved through a two-step process involving a Grignard reaction followed by a reduction. A common and effective route starts from N-Boc-4-piperidone and 2-bromoanisole. The Boc (tert-butyloxycarbonyl) group serves as a protecting group for the piperidine nitrogen, preventing side reactions and facilitating purification.

Caption: Synthetic workflow for 4-(2-methoxyphenyl)piperidine.

Experimental Protocol: Synthesis of 4-(2-Methoxyphenyl)piperidine

Step 1: Synthesis of N-Boc-4-hydroxy-4-(2-methoxyphenyl)piperidine

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), magnesium turnings (1.2 eq.) are suspended in anhydrous tetrahydrofuran (THF). A solution of 2-bromoanisole (1.0 eq.) in anhydrous THF is added dropwise to initiate the reaction. The mixture is gently heated to maintain a steady reflux until the magnesium is consumed.

-

Addition to Piperidone: The freshly prepared Grignard reagent is cooled to 0 °C. A solution of N-Boc-4-piperidone (1.0 eq.) in anhydrous THF is added dropwise, maintaining the temperature below 10 °C.

-

Reaction and Quenching: The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Work-up and Purification: The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the tertiary alcohol as a white solid.

Step 2: Reduction and Deprotection to 4-(2-Methoxyphenyl)piperidine

-

Hydrogenation Setup: The N-Boc-4-hydroxy-4-(2-methoxyphenyl)piperidine (1.0 eq.) is dissolved in methanol containing a strong acid (e.g., HCl, 2-3 eq.). Palladium on carbon (10% w/w, ~5 mol%) is added to the solution.

-

Hydrogenation: The reaction vessel is placed in a hydrogenation apparatus and subjected to a hydrogen atmosphere (50 psi) with vigorous stirring at room temperature for 16-24 hours.

-

Work-up: The reaction mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure.

-

Isolation: The residue is dissolved in water and the pH is adjusted to >10 with a strong base (e.g., NaOH). The aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated to afford 4-(2-methoxyphenyl)piperidine, which can be further purified by distillation or recrystallization of its salt form.

Derivatization of the 4-(2-Methoxyphenyl)piperidine Scaffold

The secondary amine of the piperidine ring is a versatile handle for introducing a wide array of substituents, allowing for the exploration of chemical space and the optimization of biological activity. The two most common and powerful methods for derivatization are N-alkylation and N-arylation.

N-Alkylation

N-alkylation introduces an alkyl group onto the piperidine nitrogen, a common strategy for modulating a compound's lipophilicity and basicity. This can be achieved through various methods, including reaction with alkyl halides or reductive amination.

Caption: Key N-alkylation strategies for the core scaffold.

This protocol describes a general procedure for the N-alkylation of 4-(2-methoxyphenyl)piperidine with an alkyl halide in the presence of a base.

-

Reaction Setup: To a solution of 4-(2-methoxyphenyl)piperidine (1.0 eq.) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a mild inorganic base such as potassium carbonate (K₂CO₃, 2.0 eq.).

-

Addition of Alkyl Halide: Add the alkyl halide (e.g., benzyl bromide, 1.1 eq.) dropwise to the stirred suspension at room temperature.

-

Reaction: The reaction mixture is stirred at room temperature or gently heated (50-70 °C) for 4-12 hours, with progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is poured into water and extracted with an organic solvent like ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by flash column chromatography.

N-Arylation

The introduction of an aryl or heteroaryl group on the piperidine nitrogen is a key strategy for creating compounds that can engage in π-stacking interactions with protein targets. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for this transformation.[6][7]

Caption: Buchwald-Hartwig N-arylation workflow.

This protocol provides a general procedure for the palladium-catalyzed N-arylation of 4-(2-methoxyphenyl)piperidine.

-

Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 eq.), 4-(2-methoxyphenyl)piperidine (1.2 eq.), a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand like XPhos (2-10 mol%), and a strong base such as sodium tert-butoxide (NaOtBu, 1.4 eq.).

-

Solvent Addition: Add anhydrous, degassed toluene to the flask.

-

Reaction: The reaction mixture is heated to 80-110 °C and stirred for 12-24 hours. The reaction progress is monitored by TLC or LC-MS.

-

Work-up: After cooling to room temperature, the mixture is diluted with an organic solvent and filtered through a pad of Celite.

-

Purification: The filtrate is concentrated, and the residue is purified by flash column chromatography to yield the N-arylated product.

Structure-Activity Relationship (SAR) Insights

While extensive SAR data specifically for derivatives of 4-(2-methoxyphenyl)piperidine is not widely published in a consolidated form, valuable insights can be drawn from the broader class of 4-arylpiperidines, particularly in the context of opioid and dopamine receptor modulation.

General SAR for 4-Arylpiperidine Opioid Receptor Ligands

For opioid receptor activity, particularly at the mu-opioid receptor, several structural features are generally recognized as important:

-

N-Substituent: The nature of the substituent on the piperidine nitrogen is critical for activity. Small alkyl groups like methyl often lead to potent agonists, while larger groups such as phenethyl can also confer high agonistic activity. The removal of the N-phenethyl group in fentanyl analogs, for instance, significantly reduces binding affinity.[8]

-

Aryl Ring Substitution: The substitution pattern on the 4-phenyl ring can modulate potency and selectivity. Hydroxyl groups, particularly at the meta position, are often found in potent opioid ligands as they can mimic the phenolic hydroxyl of morphine.[6] The ortho-methoxy group in our core scaffold can influence the conformational preference of the aryl ring, which in turn affects receptor binding.

-

Piperidine Ring Conformation: The 4-arylpiperidine scaffold can adopt chair conformations with the aryl group in either an axial or equatorial position. The preferred conformation can be influenced by other substituents and is a key determinant of biological activity.

| Derivative | N-Substituent (R) | Aryl Substituent | General Opioid Receptor Activity Trend |

| 1 | -CH₃ | 2-OCH₃ | Often a potent agonist. |

| 2 | -CH₂CH₂Ph | 2-OCH₃ | Typically a potent agonist. |

| 3 | -CH₂CH=CH₂ | 2-OCH₃ | Can exhibit antagonist or partial agonist properties. |

This table represents generalized trends observed in the broader class of 4-arylpiperidines and should be empirically validated for specific derivatives of 4-(2-methoxyphenyl)piperidine.

Application in CNS Drug Discovery

The 4-arylpiperidine scaffold is also a key component of many dopamine transporter (DAT) and serotonin transporter (SERT) inhibitors. In this context, the N-substituent plays a crucial role in determining the potency and selectivity profile. For example, in a series of GBR analogs, different N-benzyl substituents on a 4-substituted piperidine core led to a wide range of affinities for DAT and SERT.[9] The unique electronic and steric properties of the 2-methoxyphenyl group can be leveraged to design novel CNS agents with tailored selectivity profiles.

Conclusion

4-(2-Methoxyphenyl)piperidine is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications, particularly in the area of CNS disorders. Its synthesis is straightforward, and the piperidine nitrogen provides a convenient point for derivatization through robust and well-established methods like N-alkylation and Buchwald-Hartwig N-arylation. The strategic incorporation of the ortho-methoxy group offers a means to fine-tune the conformational and electronic properties of the resulting molecules, enabling the medicinal chemist to systematically explore structure-activity relationships and optimize compounds for specific biological targets. This guide provides the foundational knowledge and practical protocols to facilitate the use of this important scaffold in drug discovery endeavors.

References

- Brinkmeyer, R. S., Collington, E. W., & Meyers, A. I. (1974). ALDEHYDES FROM 4,4-DIMETHYL-2-OXAZOLINE AND GRIGNARD REAGENTS: o-ANISALDEHYDE. Organic Syntheses, 54, 42. doi:10.15227/orgsyn.054.0042

- Chen, Z., et al. (2004). Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor. Bioorganic & Medicinal Chemistry Letters, 14(21), 5275-9.

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Diva-portal.org. (2021). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. Retrieved from [Link]

-

Fiveable. (n.d.). 4-methoxyphenylmagnesium bromide Definition. Retrieved from [Link]

- Google Patents. (n.d.). CN103848777A - Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine.

- Kaczor, A. A., et al. (2025). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Pharmaceuticals (Basel).

- Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.

-

MDPI. (2020). Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-(2-Methoxyphenyl)piperidine. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (2015). Synthesis, biological evaluation and molecular docking study of novel piperidine and piperazine derivatives as multi-targeted agents to treat Alzheimer's disease. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl). PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines. PubMed. Retrieved from [Link]

-

ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. Retrieved from [Link]

-

The Royal Society of Chemistry. (2015). Supporting Information. Retrieved from [Link]

-

University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

-

Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026). Buchwald-Hartwig Amination. Retrieved from [Link]

-

White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. Novel (bisarylmethoxy)butylpiperidine analogues as neurotransmitter transporter inhibitors with activity at dopamine receptor sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 7. research.rug.nl [research.rug.nl]

- 8. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Purity Isolation of 4-(2-Methoxyphenyl)piperidine via Recrystallization

Abstract

This application note provides a comprehensive and detailed protocol for the purification of 4-(2-Methoxyphenyl)piperidine, a key intermediate in pharmaceutical synthesis, using the recrystallization technique. The protocol is designed for researchers, chemists, and drug development professionals aiming to achieve high purity of this compound. This guide emphasizes the rationale behind solvent selection, provides a step-by-step methodology, and includes a troubleshooting guide to address common challenges. The procedures outlined herein are grounded in established principles of crystallization to ensure reproducibility and efficacy.

Introduction

4-(2-Methoxyphenyl)piperidine is a significant building block in the synthesis of a variety of biologically active molecules. The purity of this piperidine derivative is paramount for the successful synthesis of downstream targets and for ensuring the reliability of biological assay data. Crude 4-(2-Methoxyphenyl)piperidine obtained from synthesis often contains impurities such as unreacted starting materials, byproducts, and residual solvents. Recrystallization is a robust and widely used technique for the purification of solid organic compounds, offering an efficient and scalable method to obtain materials of high purity.

The principle of recrystallization relies on the differential solubility of the desired compound and its impurities in a selected solvent or solvent system. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will exhibit high solubility at an elevated temperature. This differential solubility allows for the selective crystallization of the target compound upon cooling, while the impurities remain in the solution.

This application note will detail a systematic approach to the recrystallization of 4-(2-Methoxyphenyl)piperidine, starting with the selection of an appropriate solvent, followed by a detailed purification protocol and methods for assessing the purity of the final product.

Physicochemical Properties and Safety Information

A thorough understanding of the physicochemical properties and safety hazards associated with 4-(2-Methoxyphenyl)piperidine is crucial for its safe handling and the successful design of a purification protocol.

| Property | Value | Source |

| CAS Number | 58333-75-8 | [1][2][3] |

| Molecular Formula | C₁₂H₁₇NO | [1][4] |

| Molecular Weight | 191.27 g/mol | [1][4] |

| Appearance | Off-white to light brown solid | [1][3] |

| Melting Point | 54-55 °C | [2][3] |

| Boiling Point | 115-118 °C at 1.1 Torr | [1][3] |

| pKa | 10.22 ± 0.10 (Predicted) | [1][3] |

Safety Precautions:

4-(2-Methoxyphenyl)piperidine is classified as a hazardous substance. It is crucial to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5][6][7]

-

Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[4][6][8]

-

Precautionary Statements: Avoid breathing dust. Wash hands and skin thoroughly after handling. Wear protective gloves, eye protection, and face protection.[5][6][7] In case of contact with eyes, rinse cautiously with water for several minutes.[5][8] If skin irritation occurs, seek medical advice.[5][8]

Experimental Protocol

Materials and Equipment

-

Crude 4-(2-Methoxyphenyl)piperidine

-

A selection of analytical grade solvents (e.g., isopropanol, ethanol, acetone, ethyl acetate, hexanes, toluene, water)

-

Erlenmeyer flasks

-

Hot plate with magnetic stirring capabilities

-

Magnetic stir bars

-

Thermometer

-

Büchner funnel and flask

-

Vacuum source

-

Filter paper

-

Spatula

-

Glass stirring rod

-

Watch glass

-

Ice bath

-

Melting point apparatus

-

Analytical balance

Solvent Selection: A Critical First Step

The choice of solvent is the most critical parameter for a successful recrystallization. An ideal solvent should:

-

Dissolve the crude 4-(2-Methoxyphenyl)piperidine sparingly at room temperature but completely at its boiling point.

-

Not react with the compound.

-

Dissolve impurities well at all temperatures or not at all.

-

Have a relatively low boiling point for easy removal from the purified crystals.[9]

-

Be non-toxic, inexpensive, and non-flammable, if possible.

Procedure for Solvent Screening:

-

Place approximately 20-30 mg of crude 4-(2-Methoxyphenyl)piperidine into several small test tubes.

-

To each test tube, add a different solvent (e.g., isopropanol, ethanol, acetone, ethyl acetate, hexanes, toluene, water) dropwise at room temperature, swirling after each addition, until the solid dissolves or it is clear that it is insoluble. A good candidate solvent will show poor solubility at this stage.[10]

-

For solvents in which the compound is poorly soluble at room temperature, gently heat the test tube in a water bath or on a hot plate. Continue adding the solvent dropwise until the solid dissolves completely.

-

Allow the hot, clear solution to cool slowly to room temperature, and then place it in an ice bath.

-

The formation of a significant amount of crystals indicates a suitable solvent for recrystallization.[10]

-

If a single solvent does not provide the desired solubility characteristics, a mixed solvent system (e.g., ethanol/water, acetone/hexanes) can be employed.

For piperidine derivatives, alcohols such as ethanol and isopropanol are often good starting points for solvent screening.[10]

Recrystallization Workflow

The following diagram illustrates the key steps in the recrystallization process.

Caption: Workflow for the purification of 4-(2-Methoxyphenyl)piperidine by recrystallization.

Step-by-Step Recrystallization Protocol

-

Dissolution:

-

Place the crude 4-(2-Methoxyphenyl)piperidine in an Erlenmeyer flask of an appropriate size (the flask should not be more than half full).

-

Add a magnetic stir bar to the flask.

-

Add a small amount of the chosen recrystallization solvent to the flask, enough to cover the solid.

-

Gently heat the mixture on a hot plate with stirring.

-

Continue adding small portions of the hot solvent until the solid just dissolves completely. It is crucial to use the minimum amount of hot solvent to ensure a good yield.[11]

-

-

Decolorization (Optional):

-

If the solution is colored due to impurities, remove the flask from the heat and allow it to cool slightly.

-

Add a small amount of activated charcoal (approximately 1-2% of the solute's weight) to the solution.

-

Reheat the solution to boiling for a few minutes. The activated charcoal will adsorb colored impurities.

-

-

Hot Filtration (Optional):

-

If activated charcoal was used or if there are insoluble impurities, perform a hot filtration.

-

Preheat a second Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel.

-

Quickly pour the hot solution through the fluted filter paper into the preheated flask. This step should be done quickly to prevent premature crystallization in the funnel.

-

-

Crystallization:

-

Cover the flask with a watch glass and allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[11]

-

Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.[11]

-

-

Isolation of Crystals:

-

Set up a Büchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold recrystallization solvent.

-

Turn on the vacuum source and pour the cold crystal slurry into the Büchner funnel.

-

Use a spatula to transfer any remaining crystals from the flask. A small amount of cold solvent can be used to rinse the flask.

-

Wash the crystals in the funnel with a small amount of fresh, cold recrystallization solvent to remove any adhering mother liquor containing impurities.[11]

-

Keep the vacuum on to pull air through the crystals for a few minutes to help dry them.

-

-

Drying:

-

Transfer the purified crystals from the filter paper to a pre-weighed watch glass.

-

Dry the crystals to a constant weight in a vacuum oven at a temperature well below the melting point of the compound.

-

Purity Assessment

The purity of the recrystallized 4-(2-Methoxyphenyl)piperidine should be assessed using appropriate analytical techniques:

-

Melting Point Determination: A sharp melting point range close to the literature value (54-55 °C) is indicative of high purity.[2][3] Impurities will typically broaden and depress the melting point range.

-

Thin-Layer Chromatography (TLC): Compare the recrystallized product with the crude material. The purified product should show a single spot.

-

Spectroscopic Methods (¹H NMR, ¹³C NMR, IR): These techniques can be used to confirm the chemical structure and identify any remaining impurities.

Troubleshooting

| Issue | Possible Cause(s) | Recommended Solution(s) |

| No crystals form upon cooling. | - Too much solvent was used.- The compound is very soluble in the chosen solvent even at low temperatures. | - Boil off some of the solvent to concentrate the solution and attempt to cool again.- If that fails, evaporate all the solvent and start over with a different solvent or a mixed solvent system. |

| Oiling out (compound separates as a liquid). | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated.- Impurities are present that lower the melting point of the mixture. | - Reheat the solution and add a small amount of a solvent in which the compound is more soluble to reduce the saturation.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.- Try a solvent with a lower boiling point. |

| Low recovery of purified compound. | - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete crystallization.- Crystals were washed with too much cold solvent. | - Use the minimum amount of hot solvent.- Ensure the filtration apparatus is preheated.- Allow sufficient time for cooling and use an ice bath.- Wash the crystals with a minimal amount of ice-cold solvent. |

| Colored crystals. | - Colored impurities are not removed by the recrystallization.- The compound itself is colored. | - Use activated charcoal during the recrystallization process.- If the compound is inherently colored, this is not an issue of purity. |

Conclusion

This application note provides a detailed and practical guide for the purification of 4-(2-Methoxyphenyl)piperidine by recrystallization. By following the outlined procedures for solvent selection and the step-by-step protocol, researchers can consistently obtain high-purity material suitable for a wide range of applications in pharmaceutical and chemical research. The principles and techniques described herein are broadly applicable to the purification of other solid organic compounds.

References

-

Wikipedia. (2024). Protecting group. Retrieved from [Link]

-

PubChem. (n.d.). 4-(2-Methoxyphenyl)piperidine. Retrieved from [Link]

-

PubChem. (n.d.). 2-((4-Methoxyphenyl)methyl)piperidine. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

-

ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

- Google Patents. (2008). US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.

-

Mohamed-Ezzat, R. A., Hasanin, M. S., Kariuki, B. M., & Dacrory, S. (2025). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Scientific Reports, 15(1), 705. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Crystallization Solvents. Retrieved from [Link]

-

Carl ROTH. (2025). Safety Data Sheet: Piperidine. Retrieved from [Link]

-

Aaron Chemistry & UnaveraChemLab. (n.d.). Safety Data Sheet - 4-(2-Methoxyphenyl)piperidine. Retrieved from [Link]

-

YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]

Sources

- 1. 4-(2-METHOXYPHENYL)PIPERIDINE | 58333-75-8 [amp.chemicalbook.com]

- 2. 58333-75-8 Cas No. | 4-(2-Methoxyphenyl)piperidine | Apollo [store.apolloscientific.co.uk]

- 3. 4-(2-METHOXYPHENYL)PIPERIDINE CAS#: 58333-75-8 [amp.chemicalbook.com]

- 4. 4-(2-Methoxyphenyl)piperidine | C12H17NO | CID 544738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. aaron-chemistry.de [aaron-chemistry.de]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Characterization of 4-(2-Methoxyphenyl)piperidine Affinity via Competition Radioligand Binding

Introduction & Scope

4-(2-Methoxyphenyl)piperidine is a privileged structural scaffold in medicinal chemistry, distinct from its piperazine analog (oMPP). While the piperazine variant is the classic pharmacophore for 5-HT1A receptors, the piperidine variant is frequently utilized to modulate selectivity profiles, particularly targeting Sigma-1 (

This Application Note provides a rigorous methodology for using 4-(2-Methoxyphenyl)piperidine as a "cold" competitor in radioligand binding assays. The goal is to determine its inhibition constant (

Key Applications

-

Sigma-1 Receptor Profiling: Differentiating

affinity from -

Dopaminergic Selectivity: Assessing D4 vs. D2 selectivity in antipsychotic drug discovery.

-

Scaffold Validation: Using the compound as a reference standard for lipophilic amine binding.

Chemical Handling & Safety (Crucial Pre-Assay Steps)

Compound: 4-(2-Methoxyphenyl)piperidine CAS: 58333-75-8 Molecular Weight: 191.27 g/mol

Solubility & Storage

This compound is a lipophilic base. Improper solubilization is the #1 cause of variable

| Parameter | Specification | Protocol Recommendation |

| Primary Solvent | DMSO (Dimethyl sulfoxide) | Dissolve stock to 10 mM. Avoid aqueous buffers for the initial stock to prevent precipitation. |

| Secondary Solvent | Ethanol | Viable alternative if DMSO interferes with specific receptor subtypes (rare). |

| Working Solution | Assay Buffer | Dilute serially in assay buffer. Note: If the final concentration is >10 |

| Storage | -20°C (Desiccated) | Store under inert gas ( |

Safety Warning: This compound is a skin, eye, and respiratory irritant (H315, H319, H335).[1] Handle in a fume hood with nitrile gloves.

Experimental Design: Competition Binding

To determine the affinity of 4-(2-Methoxyphenyl)piperidine, we utilize a competition binding assay . Here, the non-radioactive ("cold") piperidine competes with a high-affinity radioligand for the receptor binding site.

Mechanism of Action

The assay relies on the Law of Mass Action . As the concentration of 4-(2-Methoxyphenyl)piperidine increases, it displaces the radioligand, reducing the detected signal (CPM).

Diagram: Competition Binding Logic

Caption: The competitive displacement mechanism. As the concentration of the piperidine derivative increases, the equilibrium shifts toward the non-radioactive complex, reducing the detectable signal.

Protocol: Sigma-1 ( ) Receptor Binding Assay

This protocol uses [3H]-(+)-Pentazocine , the gold standard radioligand for

Materials

-

Receptor Source: Guinea pig brain membranes (rich in

) or HEK-293 cells stably expressing human -

Radioligand: [3H]-(+)-Pentazocine (Specific Activity ~30-60 Ci/mmol).

-

Non-Specific Binding (NSB) Control: Haloperidol (10

M) or unlabeled (+)-Pentazocine (10 -

Assay Buffer: 50 mM Tris-HCl, pH 7.4 or pH 8.0.

Step-by-Step Methodology

Phase 1: Preparation

-

Membrane Thaw: Thaw membrane aliquots on ice. Homogenize gently using a Polytron (setting 3, 5 seconds) to ensure uniform suspension.

-

Ligand Dilution:

-

Prepare 10 concentrations of 4-(2-Methoxyphenyl)piperidine ranging from

M to -

Critical: Ensure the final DMSO concentration in the well does not exceed 0.5%.

-

Phase 2: Incubation

-

Plate Setup (96-well format):

-

Total Binding (TB): 50

L Buffer + 50 -

Non-Specific Binding (NSB): 50

L Haloperidol (excess) + 50 -

Experimental (Competition): 50

L 4-(2-Methoxyphenyl)piperidine (varying conc.) + 50

-

-

Equilibrium: Incubate at 37°C for 120 minutes .

-

Expert Insight: Lipophilic piperidines require longer incubation times to reach true equilibrium compared to hydrophilic ligands. 120 minutes is safer than the standard 60 minutes.

-

Phase 3: Termination & Harvesting

-

Filtration: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.5% Polyethyleneimine (PEI) for 1 hour).

-

Why PEI? 4-(2-Methoxyphenyl)piperidine is sticky (lipophilic). PEI reduces binding of the ligand to the filter itself, lowering background noise.

-

-

Wash: Wash filters 3x with ice-cold Tris buffer (50 mM).

-

Counting: Add liquid scintillation cocktail and count radioactivity (CPM) using a beta counter.

Workflow Diagram

Caption: Operational workflow for the competition binding assay. Note the critical PEI pre-soak step during harvesting.

Data Analysis & Interpretation

Do not report raw

Calculate % Specific Binding

For each concentration of 4-(2-Methoxyphenyl)piperidine:

Determine

Plot

Calculate (Cheng-Prusoff Equation)

- : Determined from your curve.

- : Concentration of radioligand used (e.g., 2 nM).

- : Dissociation constant of the radioligand (determined previously via Saturation Binding).

Expected Results

-

Sigma-1 Affinity: 4-(2-Methoxyphenyl)piperidine derivatives often show

values in the nanomolar range (1–50 nM) . -

Selectivity: If testing against D2 receptors (using [3H]-Raclopride), expect lower affinity (higher

) if the compound is Sigma-selective.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| High Non-Specific Binding (>40%) | Lipophilicity of the piperidine ring causing filter binding. | Mandatory: Pre-soak filters in 0.5% PEI or 0.1% BSA. Ensure rapid washing. |

| Flat Displacement Curve | Compound precipitation or insufficient concentration range. | Check solubility in the assay buffer. Extend concentration range to |

| Hill Slope < 0.8 | Negative cooperativity or multiple binding sites. | The compound may bind to both |

| Variable Replicates | Incomplete equilibrium. | Increase incubation time to 120-150 minutes. Lipophilic ligands have slow association/dissociation kinetics. |

References

-

Glennon, R. A., et al. (1991). "Binding of substituted phenylpiperazines to 5-HT1A serotonin receptors."[2][3] Journal of Medicinal Chemistry. Link

-

Prezzavento, O., et al. (2017). "Sigma-1 receptor ligands: new perspectives in the treatment of neuropsychiatric disorders." Frontiers in Pharmacology. Link

-

Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology. Link

-

PubChem Compound Summary. "4-(2-Methoxyphenyl)piperidine."[4] National Center for Biotechnology Information. Link

-

IUPHAR/BPS Guide to Pharmacology. "Sigma-1 Receptor." Link

Sources

- 1. 4-(2-Methoxyphenyl)piperidine | C12H17NO | CID 544738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-(2-Methoxyphenyl)piperidine, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

Application Notes and Protocols for the Quantification of 4-(2-Methoxyphenyl)piperidine in Biological Samples

Abstract

This comprehensive guide provides detailed analytical methodologies for the quantitative determination of 4-(2-Methoxyphenyl)piperidine in various biological matrices, including plasma, urine, and tissue homogenates. Designed for researchers, scientists, and professionals in drug development, this document outlines robust protocols for Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The narrative emphasizes the rationale behind experimental choices, ensuring scientific integrity and the development of self-validating systems for reliable bioanalysis.

Introduction: The Significance of Quantifying 4-(2-Methoxyphenyl)piperidine

4-(2-Methoxyphenyl)piperidine is a key structural motif found in a variety of pharmacologically active compounds. Its presence as a core scaffold in drug candidates necessitates the development of sensitive and selective analytical methods for its quantification in biological systems.[1] Accurate measurement of this analyte in preclinical and clinical studies is paramount for understanding its pharmacokinetic and pharmacodynamic profiles, including absorption, distribution, metabolism, and excretion (ADME).

The piperidine ring is a ubiquitous feature in many pharmaceuticals, and understanding the behavior of its derivatives is crucial for drug development.[2] This guide provides the foundational methods to empower researchers to generate high-quality data for regulatory submissions and to advance their research programs. The methodologies described herein are grounded in established principles of bioanalytical method validation as outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Core Principles of Analytical Method Selection

The choice between LC-MS/MS and GC-MS for the quantification of 4-(2-Methoxyphenyl)piperidine depends on several factors, including the required sensitivity, the nature of the biological matrix, and the available instrumentation.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is often the preferred method for its high sensitivity, selectivity, and applicability to a wide range of compounds without the need for derivatization. It is particularly well-suited for analyzing complex biological matrices like plasma.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for volatile and thermally stable compounds. For compounds like 4-(2-Methoxyphenyl)piperidine, which may have limited volatility, derivatization is often employed to improve its chromatographic properties and sensitivity.[3][4]

This guide will focus primarily on LC-MS/MS due to its broader applicability and superior sensitivity for this class of compounds. A GC-MS protocol is also provided as a viable alternative.

LC-MS/MS Method for 4-(2-Methoxyphenyl)piperidine Quantification

This section details a proposed LC-MS/MS method for the determination of 4-(2-Methoxyphenyl)piperidine in human plasma. This method should be fully validated according to regulatory guidelines before its application in regulated studies.

Rationale for Method Parameters

The selection of each parameter in this method is based on the physicochemical properties of 4-(2-Methoxyphenyl)piperidine and established best practices in bioanalysis. The use of a C18 reversed-phase column is a standard and effective choice for separating moderately polar compounds.[5] The mobile phase, consisting of acetonitrile and water with a formic acid modifier, is chosen to ensure good chromatographic peak shape and efficient ionization in positive electrospray mode.

Multiple Reaction Monitoring (MRM) is employed for its exceptional selectivity and sensitivity, which is crucial for quantifying low concentrations of the analyte in a complex biological matrix.[6]

Proposed MRM Transitions

The molecular formula of 4-(2-Methoxyphenyl)piperidine is C12H17NO, with a monoisotopic mass of 191.13 g/mol .[7] In positive ion electrospray ionization, the precursor ion will be the protonated molecule [M+H]+ at m/z 192.1. The selection of product ions is based on predictable fragmentation patterns of piperidine derivatives, which often involve cleavage of the piperidine ring or bonds adjacent to the nitrogen atom.[8]

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |

| 4-(2-Methoxyphenyl)piperidine | 192.1 | Predicted: 134.1 | Predicted: 96.1 |

| Internal Standard (IS) | |||

| Verapamil (example) | 455.3 | 165.1 | 303.2 |

Note: The predicted product ions are based on common fragmentation pathways. These transitions must be empirically optimized on the specific mass spectrometer being used.

Experimental Workflow

The following diagram illustrates the overall workflow for sample analysis.

Caption: LC-MS/MS analysis workflow for 4-(2-Methoxyphenyl)piperidine.

Detailed Protocol

3.4.1. Materials and Reagents

-

4-(2-Methoxyphenyl)piperidine reference standard

-

Internal Standard (IS), e.g., Verapamil or a deuterated analog of the analyte

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (with anticoagulant, e.g., K2EDTA)

3.4.2. Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards of 4-(2-Methoxyphenyl)piperidine and the IS in methanol to obtain a final concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the 4-(2-Methoxyphenyl)piperidine stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.

-

Internal Standard Working Solution: Dilute the IS stock solution in 50:50 (v/v) acetonitrile:water to a suitable concentration (e.g., 100 ng/mL).

3.4.3. Sample Preparation (Protein Precipitation)

-

Aliquot 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

-

Add 20 µL of the IS working solution and vortex briefly.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

3.4.4. LC-MS/MS Instrumental Conditions

| Parameter | Condition |

| LC System | |

| Column | C18, 50 x 2.1 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 10% B to 90% B over 5 min |

| Flow Rate | 0.4 mL/min |

| Column Temp. | 40°C |

| Injection Vol. | 10 µL |

| MS/MS System | |

| Ionization Mode | ESI Positive |

| Capillary Voltage | 3.5 kV |

| Desolvation Temp. | 500°C |

| Collision Gas | Argon |

3.4.5. Method Validation

The method must be validated according to the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry" and the EMA's "Guideline on bioanalytical method validation".[9] Key validation parameters include:

-

Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and IS in blank biological matrix.

-

Linearity and Range: A calibration curve with at least six non-zero standards, with a correlation coefficient (r²) > 0.99.

-

Accuracy and Precision: Intra- and inter-day precision (%CV) should be ≤15% (≤20% at the Lower Limit of Quantification, LLOQ), and accuracy (%Bias) should be within ±15% (±20% at LLOQ).

-

Matrix Effect: Assessment of ion suppression or enhancement from the biological matrix.

-

Recovery: The efficiency of the extraction process.

-

Stability: Analyte stability under various conditions (freeze-thaw, short-term benchtop, long-term storage, and post-preparative).

GC-MS Method for 4-(2-Methoxyphenyl)piperidine Quantification

For laboratories where LC-MS/MS is not available, or for specific applications, GC-MS can be a suitable alternative. Derivatization is recommended to improve the chromatographic behavior of 4-(2-Methoxyphenyl)piperidine.

Rationale for Derivatization

The piperidine moiety contains a secondary amine that can lead to poor peak shape and adsorption on the GC column. Derivatization with an acylating agent, such as trifluoroacetic anhydride (TFAA), converts the amine to a less polar and more volatile amide, resulting in improved chromatography.[10]

Experimental Workflow

Caption: GC-MS analysis workflow including a derivatization step.

Detailed Protocol

4.3.1. Sample Preparation (Liquid-Liquid Extraction and Derivatization)

-

To 1 mL of plasma, add the internal standard and 1 mL of 1M NaOH.

-

Add 5 mL of a mixture of n-hexane and isoamyl alcohol (99:1, v/v).

-